molecular formula C20H15F3N2O3S B2365867 Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate CAS No. 328104-29-6

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate

Cat. No.: B2365867
CAS No.: 328104-29-6
M. Wt: 420.41
InChI Key: WZEYSYHMBBJQSG-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate typically involves multiple steps. One common method includes the condensation of 4-phenylthiazole-5-carboxylic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
  • Ethyl 2-(4-(trifluoromethyl)phenyl)-4-phenylthiazole-5-carboxylate

Uniqueness

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

ethyl 4-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)16-15(12-7-4-3-5-8-12)24-19(29-16)25-17(26)13-9-6-10-14(11-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYSYHMBBJQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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